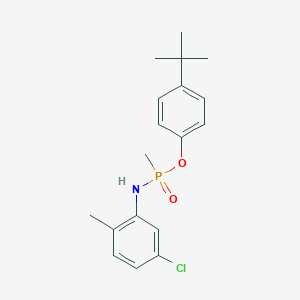
4-tert-butylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate
説明
4-tert-butylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate, also known as Cl-Me-Ph-4-t-Bu-PMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the treatment of various diseases.
作用機序
4-tert-butylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate-Bu-PMPA acts as a competitive inhibitor of GCPII, binding to the active site of the enzyme and preventing the hydrolysis of N-acetylaspartylglutamate (NAAG), a neuropeptide that is involved in the regulation of glutamatergic neurotransmission. By inhibiting GCPII, 4-tert-butylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate-Bu-PMPA increases the levels of NAAG in the brain, which in turn modulates the release of glutamate and reduces the excitotoxicity that is associated with various neurological disorders.
Biochemical and Physiological Effects:
4-tert-butylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate-Bu-PMPA has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce the levels of glutamate in the brain, which is associated with the reduction of neurotoxicity and neuroinflammation. Additionally, 4-tert-butylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate-Bu-PMPA has been shown to have analgesic properties, reducing pain in animal models of chronic pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
4-tert-butylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate-Bu-PMPA has several advantages for lab experiments, including its high potency and selectivity for GCPII. It is also relatively easy to synthesize and has good pharmacokinetic properties. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its use in animal models may not fully reflect its efficacy and safety in humans.
将来の方向性
There are several future directions for the research and development of 4-tert-butylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate-Bu-PMPA. One potential area of research is the exploration of its efficacy and safety in humans for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, there is a need for the development of more water-soluble analogs of 4-tert-butylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate-Bu-PMPA that can be administered more easily in vivo. Finally, further studies are needed to explore its potential applications in the treatment of other diseases, such as cancer and autoimmune disorders.
科学的研究の応用
4-tert-butylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate-Bu-PMPA has been extensively studied for its potential applications in the treatment of various diseases, including HIV, chronic pain, and addiction. It has been found to be a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme that is involved in the regulation of glutamatergic neurotransmission. GCPII has been implicated in the pathogenesis of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
N-[(4-tert-butylphenoxy)-methylphosphoryl]-5-chloro-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClNO2P/c1-13-6-9-15(19)12-17(13)20-23(5,21)22-16-10-7-14(8-11-16)18(2,3)4/h6-12H,1-5H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSXUSPJTRIFIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NP(=O)(C)OC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClNO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-tert-butylphenoxy)-methylphosphoryl]-5-chloro-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



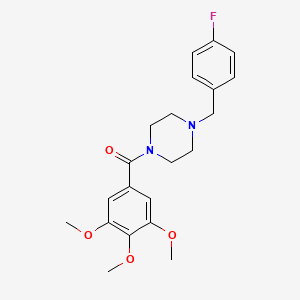
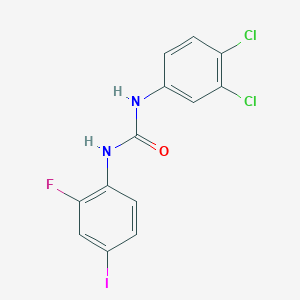
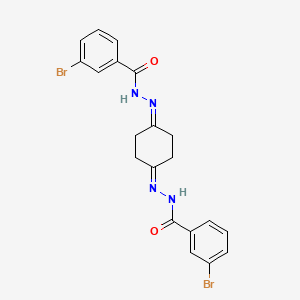

![2-chloro-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B3743940.png)
![1-[3,4,4-trichloro-1-(4-morpholinyl)-2-nitro-1,3-butadien-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B3743952.png)
![4-(1-methylbenzo[f]quinolin-3-yl)aniline](/img/structure/B3743955.png)
![4-(4-methylphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B3743962.png)
![4-(4-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B3743965.png)
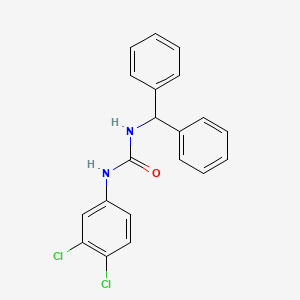
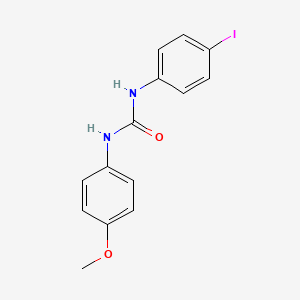
![4,4'-sulfonylbis{2-[(1H-pyrrol-2-ylmethylene)amino]phenol}](/img/structure/B3743975.png)
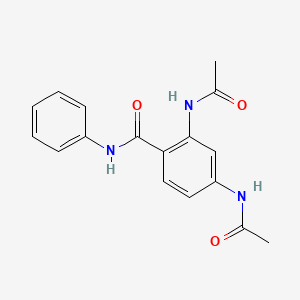
![ethyl 2-{[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B3743990.png)